
N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention for its potential use in scientific research. MPAA is a piperidine-based compound that has been synthesized through a multi-step process.
Scientific Research Applications
Enzyme Inhibitory Activities
Research has demonstrated the synthesis and evaluation of derivatives of N-(3-methoxyphenethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide for their enzyme inhibitory activities. For instance, compounds synthesized through conventional and microwave-assisted methods were assessed for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some compounds, such as those from the triazole analogue series, showed promising activity against these enzymes, indicating potential therapeutic applications in conditions associated with enzyme dysfunction (Virk et al., 2018).
Synthesis and Biological Activity
Another aspect of research on these compounds involves their synthesis and evaluation for biological activities. N-substituted derivatives have been prepared and tested against various targets, including AChE, BChE, and lipoxygenase (LOX) enzymes. The synthesis process typically involves reacting benzenesulfonyl chloride with amines, followed by various substitution reactions to yield a range of derivatives. These compounds have shown varying degrees of activity, with some displaying promising results against the targeted enzymes (Khalid et al., 2014).
Modification for Improved Activity
Further modifications of the core structure of this compound have been explored to enhance their biological activities and reduce toxicity. For example, replacing the acetamide group with alkylurea in certain derivatives has been shown to retain antiproliferative activity against cancer cell lines while significantly reducing acute oral toxicity, suggesting a potential for developing safer anticancer agents (Wang et al., 2015).
Application in Imaging Studies
Additionally, some derivatives of this compound have been evaluated as potential radioligands for imaging studies, particularly for mapping acetylcholinesterase (AChE) distribution in the brain. However, despite showing high affinity for AChE in vitro, challenges such as uniform brain distribution have limited their utility in vivo imaging applications (Brown-Proctor et al., 1999).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-10-7-8-18(16-20)13-14-23-22(25)17-19-9-5-6-15-24(19)29(26,27)21-11-3-2-4-12-21/h2-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIUFDLUIFXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


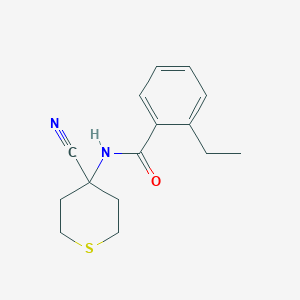

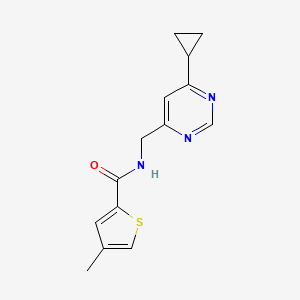
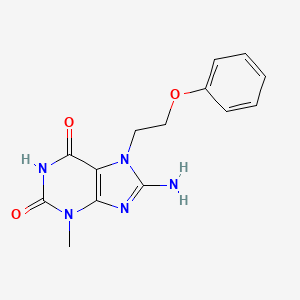
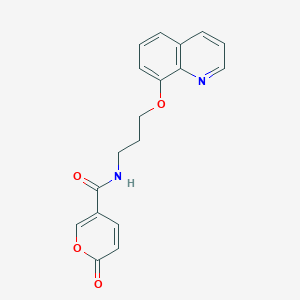
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)
![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)
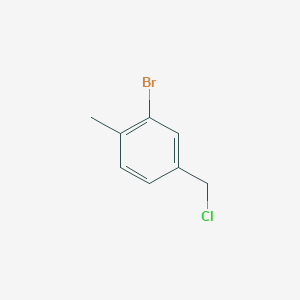
![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)